molecular formula C20H18N6O3S B2375857 N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1206997-11-6

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2375857
CAS No.: 1206997-11-6
M. Wt: 422.46
InChI Key: MSPOUGTWYUDDHG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole, a thiazole, and a dihydropyridine. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It is a heterocyclic aromatic organic compound that is important in a variety of biological and industrial applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule as a whole may be fairly rigid due to the presence of the aromatic rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide functional group. The benzimidazole ring, for example, might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the amide functional group. For example, the compound is likely to have a relatively high melting point due to the presence of the aromatic rings .

Scientific Research Applications

Organic Chemistry Synthesis

  • A study by Poomathi et al. (2015) discusses the synthesis of benzimidazole derivatives through a 1,3-dipolar cycloaddition reaction, which includes compounds similar to the one . This method yields good yields and confirms structures through NMR, mass spectrometry, and X-ray diffraction studies Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015.

Medicinal Chemistry Applications

Materials Science

  • In the field of materials science, Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives similar to the compound , for use in dyeing polyester fibers and evaluating their biological activity Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015.

Mechanism of Action

Target of Action

The compound, also known as N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide, is a complex molecule that contains an imidazole ring . Imidazole derivatives have been found to interact with a variety of biological targets, including Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and are often targets for cancer therapeutics .

Mode of Action

Imidazole derivatives are known to interact with their targets through a variety of mechanisms, including inhibition, activation, and allosteric modulation . For example, some imidazole derivatives have been found to act as allosteric activators of human glucokinase , a key enzyme in glucose metabolism.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, activation of glucokinase can enhance glucose utilization and insulin secretion, providing a potential therapeutic approach for type-2 diabetes . Moreover, inhibition of Aurora kinase A and Cyclin-dependent kinase 2 can disrupt cell cycle progression, potentially leading to cell death in cancer cells .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, activation of glucokinase can lower blood glucose levels, while inhibition of Aurora kinase A and Cyclin-dependent kinase 2 can induce cell cycle arrest and apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity in biological assays, it could be further developed as a potential therapeutic agent .

Properties

IUPAC Name

N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c27-17(22-10-16-24-14-5-1-2-6-15(14)25-16)8-7-12-11-30-20(23-12)26-19(29)13-4-3-9-21-18(13)28/h1-6,9,11H,7-8,10H2,(H,21,28)(H,22,27)(H,24,25)(H,23,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOUGTWYUDDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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